molecular formula C7H5ClN2S B171983 4-Chloro-6-methylthieno[3,2-d]pyrimidine CAS No. 108134-22-1

4-Chloro-6-methylthieno[3,2-d]pyrimidine

Cat. No.: B171983
CAS No.: 108134-22-1
M. Wt: 184.65 g/mol
InChI Key: JCFKTBGQKWYJNC-UHFFFAOYSA-N
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Description

4-Chloro-6-methylthieno[3,2-d]pyrimidine is a compound with the molecular formula C7H5ClN2S . It is a light yellow solid and has a molecular weight of 184.65 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for the compound is 1S/C7H5ClN2S/c1-4-2-5-6 (8)9-3-10-7 (5)11-4/h2-3H,1H3 .


Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 184.65 and its InChI code is 1S/C7H5ClN2S/c1-4-2-5-6 (8)9-3-10-7 (5)11-4/h2-3H,1H3 .

Scientific Research Applications

Suzuki Reaction and Compound Transformation

The Suzuki reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate results in compounds substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments. These transformations confirm the structure and molecular geometry of the resulting compounds, indicating applications in complex organic synthesis and structural analysis (Krolenko & Vlasov, 2019).

Synthetic Method Development

A rapid synthetic method has been established for 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, an important intermediate in small molecule anticancer drugs. The method involves cyclization, chlorination, and nucleophilic substitution, highlighting its role in facilitating the synthesis of pharmaceutical compounds (Zhou et al., 2019).

Development of Novel Heterocycles

The compound has been used to synthesize novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating its utility in creating new heterocyclic compounds with potential applications in drug development and material science (Bakhite et al., 2005).

Triarylation and Cross-Coupling Reactions

4-Chloro-6-methylthieno[3,2-d]pyrimidine is instrumental in the triarylation of pyrrolopyrimidines under microwave-promoted cross-coupling reactions. This showcases its role in advanced organic synthesis and pharmaceutical research (Prieur et al., 2015).

Apoptosis Induction in Cancer Research

The compound has been identified as a key structure in the synthesis of potent apoptosis inducers, particularly in breast cancer cells. Its derivatives, 4-anilino-N-methylthieno[3,2-d]pyrimidines, have shown significant effects in inhibiting tubulin polymerization (Kemnitzer et al., 2009).

Antimicrobial Activity

The compound is involved in the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines with significant antimicrobial activities, suggesting its potential in developing new antibiotics or antimicrobial agents (Abdel-rahman et al., 2002).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to GHS classification . It has hazard statements H301 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

4-chloro-6-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFKTBGQKWYJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546645
Record name 4-Chloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108134-22-1
Record name 4-Chloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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